2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a chemical compound with a complex structure that includes chlorophenoxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(2-chlorophenoxy)acetohydrazide with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)ethanol: A related compound with similar structural features but different functional groups.
2-(2-chlorophenoxy)-2’-ethylacetanilide: Another structurally related compound with distinct chemical properties
Uniqueness
2-(2-chlorophenoxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of chlorophenoxy and methoxyphenyl groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
444771-40-8 |
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Molecular Formula |
C16H15ClN2O4 |
Molecular Weight |
334.75 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-14-8-4-5-11(16(14)21)9-18-19-15(20)10-23-13-7-3-2-6-12(13)17/h2-9,21H,10H2,1H3,(H,19,20)/b18-9+ |
InChI Key |
ZMLOZVAGVJZPCL-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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